1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate is a complex organic compound with significant potential in various scientific fields. This compound features an oxazolidine ring, a benzyl group, and a diazonium group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate typically involves multiple steps:
Formation of the Oxazolidine Ring: The initial step involves the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic conditions to form the oxazolidine ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidine intermediate.
Formation of the Diazonium Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the diazonium group to an amine.
Substitution: The diazonium group can undergo substitution reactions with nucleophiles such as halides, leading to the formation of substituted products.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive diazonium group.
Mechanism of Action
The mechanism of action of 1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved include nucleophilic substitution and addition reactions, which can alter the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar compounds to 1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate include other diazonium salts and oxazolidine derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Similar compounds include:
Benzyl diazonium salts: These compounds share the diazonium group but lack the oxazolidine ring.
Oxazolidine derivatives: These compounds have the oxazolidine ring but may not have the diazonium group.
This unique combination of functional groups makes this compound a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
831217-50-6 |
---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-[(4S)-4-benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazoethanone |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)17(13(18)9-16-15)12(10-19-14)8-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3/t12-/m0/s1 |
InChI Key |
INATXAVOMYFHTL-LBPRGKRZSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)CC2=CC=CC=C2)C(=O)C=[N+]=[N-])C |
Canonical SMILES |
CC1(N(C(CO1)CC2=CC=CC=C2)C(=O)C=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.